![molecular formula C11H18BrN3O B1374185 2-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-(propan-2-yl)morpholine CAS No. 1463800-49-8](/img/structure/B1374185.png)
2-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-(propan-2-yl)morpholine
Overview
Description
The compound “2-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-(propan-2-yl)morpholine” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocycle with two nitrogen atoms. The pyrazole ring is substituted with a bromine atom at the 4-position and a morpholine ring at the 2-position. The morpholine ring is a six-membered ring with one oxygen atom and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and morpholine rings. The bromine atom would add significant weight to the molecule, and the propyl group on the morpholine ring would add some flexibility to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the bromine atom would likely make the compound relatively heavy and possibly quite reactive. The morpholine ring could potentially make the compound a base, depending on the exact substitution pattern .Scientific Research Applications
1. Synthesis and Structural Analysis
- A compound structurally related to the title chemical, involving a morpholine ring, was synthesized from Δ8-dihydroabietic acid, demonstrating the chemical's utility in the synthesis of complex organic compounds (Xiaoping Rao, 2010).
2. Antimicrobial Activity
- Derivatives containing morpholine, similar to the title compound, have been synthesized and shown to possess significant antimicrobial activity against various bacterial and fungal strains (N. Desai, B. Patel, B. Dave, 2016).
3. Antifungal Properties
- Compounds with a morpholine moiety have been synthesized for their antifungal activity, demonstrating effectiveness against various fungal strains, highlighting the potential of similar compounds in antifungal applications (S. Zhou, Fubo Li, Peizhi Zhang, Lin Jiang, 2013).
4. Anti-Cancer Applications
- A novel compound with a morpholine group was synthesized and evaluated for anti-breast cancer activity, showing promise in the field of cancer treatment (Praveen Kumar, Jai Kumar, J. Barnwal, Ritu Singh, 2021).
5. Synthesis of Di-Mannich Derivatives
- A novel di-Mannich derivative of curcumin pyrazole, structurally related to the title compound, was synthesized, indicating its potential in creating complex organic derivatives (Joko Untung, Iskandarsyah Iskandarsyah, Hayun Hayun, 2017).
6. Sigma Receptor Antagonists
- Synthesis of 1-arylpyrazoles, similar to the title compound, as potent σ(1) receptor antagonists, indicates its importance in neuropsychiatric and pain management applications (J. Díaz, R. Cuberes, J. Berrocal, et al., 2012).
7. Inhibitory Activity Against Xanthine Oxidase
- Morpholine derivatives were evaluated for their inhibitory activity against xanthine oxidase and potential anti-inflammatory effects, suggesting therapeutic applications in gout and inflammatory conditions (A. Šmelcerović, M. Rangelov, Zaklina Smelcerovic, et al., 2013).
8. Insecticidal Activity
- A compound similar to the title chemical showed excellent insecticidal activity against Plutella xylostella, highlighting the potential of such compounds in pest control (Yunbo Cong, Ai-Zhong Jiang, Chunsheng Cheng, 2021).
Mechanism of Action
Pyrazoles
are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known for their wide range of biological activities. For example, some pyrazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
properties
IUPAC Name |
2-[(4-bromopyrazol-1-yl)methyl]-4-propan-2-ylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrN3O/c1-9(2)14-3-4-16-11(7-14)8-15-6-10(12)5-13-15/h5-6,9,11H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCVWEOHVAKVCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCOC(C1)CN2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



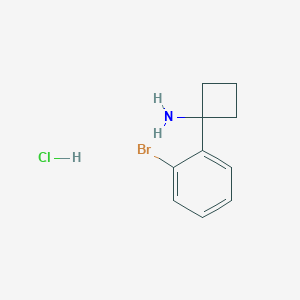
![4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol](/img/structure/B1374105.png)
![2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid](/img/structure/B1374106.png)


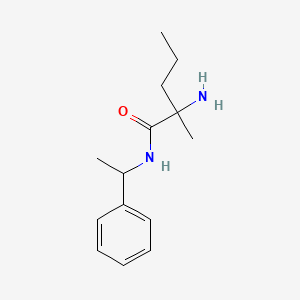

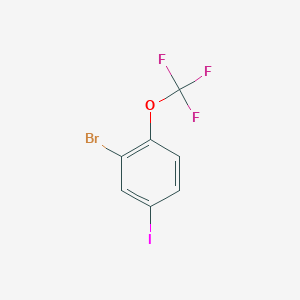
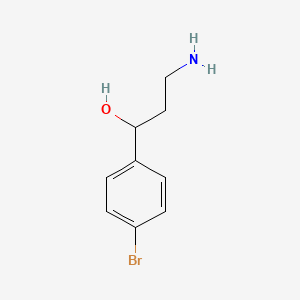
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1374121.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid](/img/structure/B1374122.png)
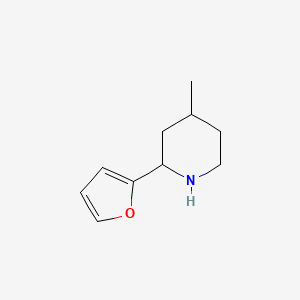
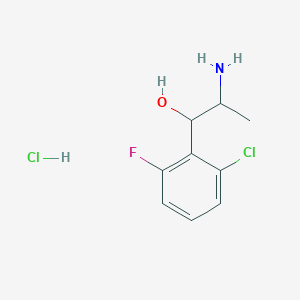
![3-[(2-Methyl-1,3-thiazol-5-yl)methyl]benzoic acid hydrochloride](/img/structure/B1374125.png)